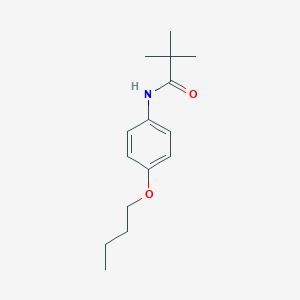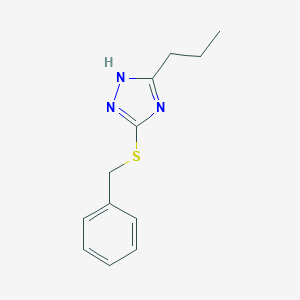
N-(4-butoxyphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of amides. It is also known by its chemical name, BDP. BDP is widely used in scientific research for its numerous applications in biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-butoxyphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the GABA-A receptor. BDP has been shown to enhance the binding of certain ligands to the GABA-A receptor, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. BDP has also been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, such as GABA and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butoxyphenyl)-2,2-dimethylpropanamide in lab experiments is its high affinity and selectivity for certain receptors in the central nervous system. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using BDP is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are numerous future directions for the use of N-(4-butoxyphenyl)-2,2-dimethylpropanamide in scientific research. One potential application is the development of novel drugs for the treatment of anxiety and other neurological disorders. BDP has also been shown to have potential as a tool for studying the role of certain receptors in the central nervous system in various disease states. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential toxicity in different experimental settings.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that has numerous applications in scientific research. Its high affinity and selectivity for certain receptors in the central nervous system make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of N-(4-butoxyphenyl)-2,2-dimethylpropanamide involves the reaction of 4-butoxybenzoyl chloride and 2,2-dimethylpropionyl chloride in the presence of an organic base such as triethylamine. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has numerous applications in scientific research. It is commonly used as a ligand in the design and synthesis of new drugs. BDP has been shown to exhibit high affinity and selectivity for certain receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
Propiedades
Nombre del producto |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
Clave InChI |
NAYDGAFRHMKYHP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)


![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)